7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 303059-84-9
Cat. No.: VC16101183
Molecular Formula: C23H20Cl2N2O
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303059-84-9 |
|---|---|
| Molecular Formula | C23H20Cl2N2O |
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | 7,9-dichloro-2-naphthalen-2-yl-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C23H20Cl2N2O/c1-2-5-22-27-21(18-11-17(24)12-19(25)23(18)28-22)13-20(26-27)16-9-8-14-6-3-4-7-15(14)10-16/h3-4,6-12,21-22H,2,5,13H2,1H3 |
| Standard InChI Key | CYGFBDPINSJTHV-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C(=CC(=C5)Cl)Cl |
Introduction
7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]13oxazine is a complex organic compound belonging to the class of heterocyclic molecules. Its unique structural features include fused aromatic rings and a pyrazolo[1,5-c] oxazine core. This compound has gained attention due to its potential applications in medicinal chemistry, material science, and organic synthesis.
Structural Characteristics
The molecular structure of this compound is defined by the following key features:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.25 g/mol |
| IUPAC Name | 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine |
| CAS Number | Not available |
The compound's structure includes:
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A naphthalene moiety.
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A dichlorinated benzene ring.
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A fused pyrazole and oxazine system.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is a general synthetic route:
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Functionalization of Naphthalene: The naphthalene core is functionalized to introduce substituents at specific positions.
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Formation of Pyrazole Ring: Cyclization reactions are used to construct the pyrazole moiety.
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Oxazine Ring Formation: The oxazine ring is synthesized through condensation reactions.
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Final Assembly: The chlorination and addition of the propyl group complete the compound's structure.
Applications in Scientific Research
This compound has diverse applications across multiple domains:
Medicinal Chemistry
Due to its heterocyclic structure and electron-donating/drawing groups, it is being explored as:
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A potential anticancer agent by targeting specific enzymes involved in cell proliferation.
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A candidate for antimicrobial studies.
Material Science
The aromatic and heterocyclic nature makes it suitable for:
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Developing fluorescent materials.
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Exploring conductive properties in organic electronics.
Organic Synthesis
It serves as a versatile intermediate for synthesizing more complex molecules.
Mechanism of Action
Preliminary studies suggest that this compound interacts with biological targets such as enzymes or receptors:
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It may inhibit enzymatic pathways involved in tumor growth.
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The exact molecular interactions remain under investigation.
Analytical Data
| Analytical Method | Observations |
|---|---|
| NMR Spectroscopy | Characteristic peaks for aromatic protons and substituents observed. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with . |
| Infrared (IR) Spectroscopy | Peaks corresponding to C-Cl stretching and aromatic C=C bonds detected. |
Limitations:
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Limited availability of detailed biological activity data.
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Synthetic complexity may hinder large-scale production.
Future Directions:
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Further exploration of its pharmacological properties.
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Development of derivatives to enhance solubility and bioavailability.
This article highlights the structural uniqueness and potential applications of 7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine, emphasizing its relevance in modern scientific research.
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